4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorophenyl groups attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(2-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one
- 4,5-Bis(2-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
- 4,5-Bis(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4,5-Bis(2-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of chlorophenyl groups, which enhance its lipophilicity and influence its biological activity. The chlorine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
127418-41-1 |
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Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4,5-bis(2-chlorophenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-7-3-1-5-9(11)13-14(19-15(20)18-13)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19,20) |
InChI Key |
JPRINCKAPBBHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)N2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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